2-Amino-4,4-difluorobutanoic acid hydrochloride
Overview
Description
2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C4H7F2NO2·HCl. It is a white crystalline powder with a melting point of 164-165°C. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the fluorination of butanoic acid derivatives followed by amination. One common method involves the reaction of 4,4-difluorobutanoic acid with ammonia under acidic conditions to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2-Amino-4,4-difluorobutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study protein interactions and enzyme activities due to its fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.
Mechanism of Action
The mechanism by which 2-Amino-4,4-difluorobutanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug design, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Amino-4-fluorobutanoic acid hydrochloride
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
2-Amino-3,3-difluorobutanoic acid hydrochloride
Uniqueness: 2-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to its specific placement of fluorine atoms on the butanoic acid backbone, which can influence its reactivity and biological activity differently compared to other similar compounds.
Properties
IUPAC Name |
2-amino-4,4-difluorobutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c5-3(6)1-2(7)4(8)9;/h2-3H,1,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMHZUUXFKQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252357-32-7 | |
Record name | Butanoic acid, 2-amino-4,4-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252357-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4,4-difluorobutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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